![molecular formula C10H8ClIN6O B12827435 N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)
N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazole ring fused to a pyrimidine ring, and an iodine atom at the 3-position of the pyrazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated at the 3-position using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
Formation of the Pyrazolo[1,5-a]pyrimidine Ring: The iodinated pyrazole is then reacted with a suitable pyrimidine precursor under cyclization conditions to form the fused pyrazolo[1,5-a]pyrimidine ring system.
Carboxamide Formation:
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position of the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings, to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly those involving kinase enzymes and other signaling proteins.
Chemical Biology: The compound is employed in chemical biology research to probe the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs and pharmaceutical formulations.
作用機序
The mechanism of action of N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, and other therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fused ring system and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a triazole ring fused to the pyrazolo[1,5-a]pyrimidine system and are known for their kinase inhibitory properties.
Pyrazolo[1,5-a]pyrimidine Derivatives: Various derivatives of pyrazolo[1,5-a]pyrimidine with different substituents at the 3-position are studied for their therapeutic potential.
Uniqueness
N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride is unique due to the presence of the iodine atom at the 3-position of the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and the study of biological pathways.
特性
分子式 |
C10H8ClIN6O |
|---|---|
分子量 |
390.57 g/mol |
IUPAC名 |
N-(5-iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H7IN6O.ClH/c11-8-7(5-13-16-8)15-10(18)6-4-14-17-3-1-2-12-9(6)17;/h1-5H,(H,13,16)(H,15,18);1H |
InChIキー |
KMBQOAZBTLVGNH-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C(C=N2)C(=O)NC3=C(NN=C3)I)N=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


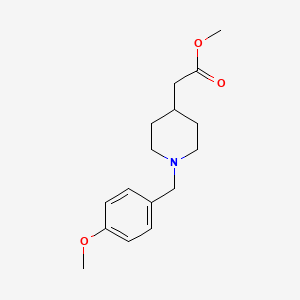
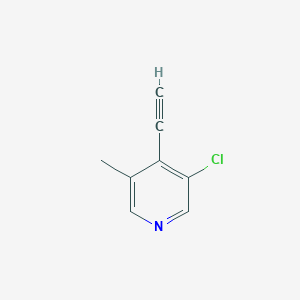
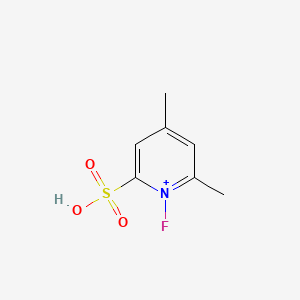
![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
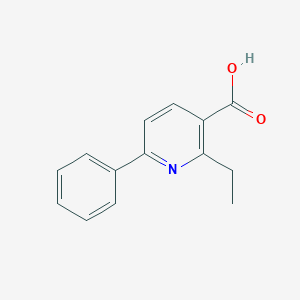
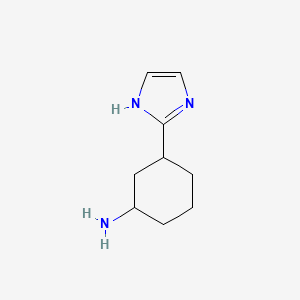

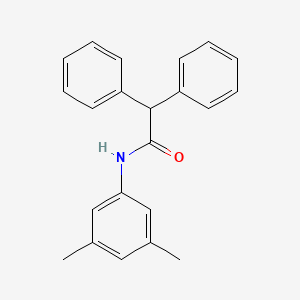
![1-Bromo-1H-benzo[d]imidazole](/img/structure/B12827410.png)

![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)


